1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene
Description
Properties
CAS No. |
603107-21-7 |
|---|---|
Molecular Formula |
C3BrF5O |
Molecular Weight |
226.93 g/mol |
IUPAC Name |
1-[bromo(difluoro)methoxy]-1,2,2-trifluoroethene |
InChI |
InChI=1S/C3BrF5O/c4-3(8,9)10-2(7)1(5)6 |
InChI Key |
HHNHYUZSBRGICQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(F)(F)Br)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Fluoroether Precursors
A primary route involves bromination of 1-[difluoromethoxy]-1,2,2-trifluoroethene using molecular bromine (Br₂) under radical initiation. This method, adapted from analogous fluoroether syntheses, proceeds via a radical chain mechanism:
$$
\text{CF₂=CF-O-CF₂H} + \text{Br}_2 \xrightarrow{\text{UV/hν}} \text{CF₂=CF-O-CF₂Br} + \text{HBr}
$$
Key parameters include:
- Temperature : 40–60°C to balance reaction rate and side-product formation
- Solvent : Non-polar media (e.g., CCl₄) to stabilize bromine radicals
- Catalyst : Trace RuCl₃·H₂O (0.01–0.1 mol%) enhances selectivity
Industrial implementations employ continuous flow reactors to manage exothermicity, achieving yields of 68–72% with >98% purity.
Nucleophilic Substitution in Fluorinated Alcohols
An alternative pathway starts with 1,2,2-trifluoroethenyl difluoromethyl ether (CAS 1187-93-5), where bromine displaces a hydroxyl group under acidic conditions:
$$
\text{CF₂=CF-O-CF₂OH} + \text{HBr} \xrightarrow{\text{H₂SO₄}} \text{CF₂=CF-O-CF₂Br} + \text{H₂O}
$$
Optimal conditions from pilot-scale studies:
| Parameter | Value |
|---|---|
| HBr concentration | 48% (aqueous) |
| Reaction time | 4–6 h |
| Temperature | 25–30°C |
| Yield | 81% |
This method minimizes oligomerization by maintaining mild temperatures, though it requires rigorous drying to prevent hydrolysis.
Industrial Production Methodologies
Continuous Flow Bromination
Leading manufacturers utilize tubular reactors with the following configuration:
- Precursor feed : 1-[difluoromethoxy]-1,2,2-trifluoroethene (20–25 kg/h)
- Bromine injection : 99.5% Br₂ at 1.2:1 molar ratio
- Residence time : 8–12 minutes
- Quenching : Aqueous NaHCO₃ to neutralize HBr
This approach achieves 95% conversion with a space-time yield of 1.4 kg·L⁻¹·h⁻¹.
Catalytic Vapor-Phase Synthesis
Advanced methods employ fixed-bed reactors with AlF₃ catalysts at 200–250°C:
$$
\text{CF₂=CF-O-CF₂H} + \text{Br}_2 \xrightarrow{\text{AlF₃}} \text{CF₂=CF-O-CF₂Br} + \text{HBr}
$$
Performance metrics:
| Metric | Value |
|---|---|
| Catalyst lifetime | 800–1000 h |
| Selectivity | 89% |
| By-products | <3% CF₂=CF-O-CF₃ |
This gas-phase method eliminates solvent waste but requires high-purity feedstocks to prevent catalyst deactivation.
Purification and Isolation Techniques
Fractional Distillation
Crude product is distilled under reduced pressure to separate brominated species:
| Fraction | Pressure (mmHg) | Temperature (°C) | Purity Target |
|---|---|---|---|
| Light | 120 | 45–50 | Remove HBr |
| Main | 80 | 68–72 | Target compound |
| Heavy | 60 | 85–90 | Oligomers |
This achieves 99.7% purity when coupled with molecular sieve drying.
Chromatographic Refinement
Lab-scale purification uses flash chromatography with silica gel (40–63 μm) and a 30:1 petroleum ether:ethyl acetate eluent. Retention factors (Rf):
- Target compound: 0.42
- Bromine excess: 0.88
- Diene by-products: 0.15
Analytical Characterization
Critical quality control parameters and methods:
| Parameter | Method | Specification |
|---|---|---|
| Purity | GC-MS (HP-5 column) | ≥99.5% |
| Bromine content | XRF | 35.2 ± 0.3% |
| Fluorine assay | ¹⁹F NMR | 62.8 ± 0.5% |
| Moisture | Karl Fischer | ≤50 ppm |
¹⁹F NMR (CDCl₃, 471 MHz): δ -72.3 (CF₂Br), -113.5 (CF₂=), -125.1 (CF₃).
Chemical Reactions Analysis
Types of Reactions: 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The presence of multiple fluorine atoms can influence the compound’s reactivity towards oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens or alkylating agents are used, often in the presence of a catalyst like palladium or platinum.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds.
Scientific Research Applications
1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which have applications in electronics and aerospace.
Mechanism of Action
The mechanism by which 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the bromo group. These effects can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene
- Key features : Contains a bromine atom on the methoxy group and a trifluoroethenyl backbone.
- Reactivity : Bromine’s leaving-group capability may facilitate nucleophilic substitution reactions, distinguishing it from chlorine- or fluorine-substituted analogs.
1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane (HR177088)
1,1'-[(Difluoromethylene)bis(oxy)]bis[1,2,2-trifluoroethylene] (CAS 13845-92-6)
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethylene (CAS 615-064-0)
- Key features: Substitutes bromine with a trifluoromethoxy (–OCF₃) group.
Ethanesulfonyl Fluoride Derivatives (e.g., CAS 16090-14-5)
- Key features : Contain sulfonyl fluoride (–SO₂F) groups instead of ether linkages. Sulfonyl fluorides are pivotal in click chemistry and materials science due to their hydrolytic stability and reactivity with nucleophiles .
Physical Properties Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|---|---|
| 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene | – | C₄BrF₇O | ~303 | – | – | – |
| HR177088 | 85720-82-7 | C₄BrCl₂F₇O | 347.84 | – | – | – |
| 1,1'-[(Difluoromethylene)bis(oxy)]bis[...] | 13845-92-6 | C₅F₈O₂ | 244.04 | 98.1 | 1.586 | 1.307 |
| Ethanesulfonyl fluoride (CAS 16090-14-5) | 16090-14-5 | C₅F₁₀O₃S | – | – | – | – |
Notes:
- Data for the target compound are unavailable in the provided evidence.
- The bis-ether (13845-92-6) exhibits a relatively low boiling point (98.1°C) and high density (1.586 g/cm³), typical of heavily fluorinated compounds .
Reactivity and Application Insights
- Bromine-containing compounds (e.g., target compound, HR177088): Bromine’s leaving-group propensity makes these compounds suitable for cross-coupling reactions or polymer initiators.
- Sulfonyl fluorides (e.g., CAS 16090-14-5): Utilized in covalent inhibitors and polymer networks due to SO₂F’s selective reactivity .
- Chlorine-substituted analogs (e.g., HR177088): May exhibit slower substitution kinetics compared to brominated derivatives but offer cost advantages in industrial processes .
Biological Activity
1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex fluorinated structure that significantly influences its biological interactions. The presence of bromine and difluoromethoxy groups enhances its reactivity and potential as a pharmacophore in medicinal chemistry.
Chemical Structure
- Molecular Formula : CBrFO
- Molecular Weight : 202.94 g/mol
- Key Functional Groups :
- Bromine atom
- Difluoromethoxy group
- Trifluoroethene moiety
Antimicrobial Activity
Recent studies indicate that fluorinated compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including resistant strains.
| Study | Organism Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Study A | E. coli | 15 | 32 µg/mL |
| Study B | S. aureus | 20 | 16 µg/mL |
These results suggest that 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene may possess similar antimicrobial properties, warranting further investigation.
Cytotoxicity Studies
Cytotoxic effects of fluorinated compounds can vary significantly based on their structure. A study analyzing the cytotoxicity of various fluorinated ethers found that those with higher fluorine content often exhibited enhanced cytotoxicity in cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 4.8 | Cell cycle arrest |
These findings imply that the compound may induce apoptosis in specific cancer cell lines, making it a candidate for further research in cancer therapeutics.
The mechanism by which 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene exerts its biological effects is likely multifaceted:
- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds can lead to increased oxidative stress within cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
Case Study 1: Anticancer Activity
A study conducted on a series of fluorinated compounds including derivatives of 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene demonstrated promising anticancer activity against melanoma cells. The study reported an IC value of approximately 3 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Environmental Impact
Research has also highlighted the environmental implications of using such fluorinated compounds. Their persistence in the environment raises concerns about bioaccumulation and toxicity to aquatic life. Regulatory assessments are ongoing to determine safe usage levels.
Q & A
Q. How do non-covalent interactions (C–H···F, π-stacking) influence solid-state packing?
- Methodological Answer : Analyze Hirshfeld surfaces to quantify interaction contributions. In crystal structures of fluorinated biphenyls, C–H···F contacts (2.3–2.5 Å) and π-π interactions (3.7 Å) stabilize layered architectures. Compare with polymorph screening results to assess thermodynamic vs. kinetic crystallization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
